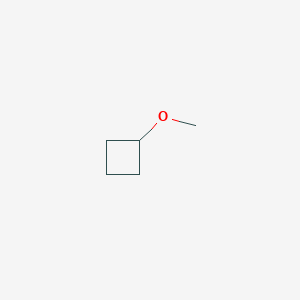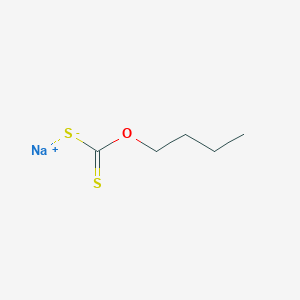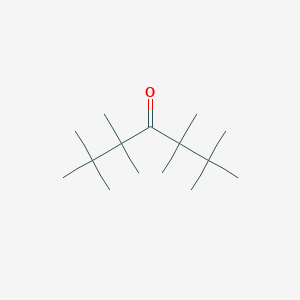
Monosodium terephthalate
Descripción general
Descripción
Monosodium terephthalate is a sodium salt of terephthalic acid, a key intermediate in the production of polyethylene terephthalate (PET) and other polymers. It is a white crystalline powder that is soluble in water and commonly used in various industrial applications, including the synthesis of metal-organic frameworks (MOFs) and as a precursor for other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium terephthalate can be synthesized through the neutralization of terephthalic acid with sodium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is often produced using a mechanochemical synthesis route. This method involves the mechanical grinding of terephthalic acid with sodium hydroxide in a ball mill, which facilitates the reaction without the need for solvents. This approach is advantageous due to its efficiency and alignment with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Monosodium terephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disodium terephthalate.
Reduction: It can be reduced to form terephthalic acid.
Substitution: It can participate in substitution reactions to form derivatives such as sulfonated terephthalates.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or hydrogen peroxide under alkaline conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.
Major Products Formed:
Oxidation: Disodium terephthalate.
Reduction: Terephthalic acid.
Substitution: Sulfonated terephthalates.
Aplicaciones Científicas De Investigación
Monosodium terephthalate has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its role in developing biodegradable polymers for medical implants and drug delivery devices.
Mecanismo De Acción
The mechanism of action of monosodium terephthalate primarily involves its ability to form stable complexes with metal ions and other molecules. In metal-organic frameworks, this compound acts as a linker, coordinating with metal nodes to form a porous structure. This structure allows for the efficient capture and storage of gases, as well as catalytic activity in various chemical reactions .
Comparación Con Compuestos Similares
Disodium terephthalate: Similar in structure but contains two sodium ions instead of one.
Terephthalic acid: The parent compound of monosodium terephthalate, lacking the sodium ion.
Sulfonated terephthalates: Derivatives of this compound with sulfonic acid groups attached.
Uniqueness: this compound is unique due to its specific coordination properties and solubility in water, making it particularly useful in the synthesis of metal-organic frameworks and other applications where precise control over molecular interactions is required .
Propiedades
IUPAC Name |
sodium;4-carboxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPJBAHKUBLSS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15596-76-6 | |
| Record name | 1,4-Benzenedicarboxylic acid, sodium salt (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)







![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)



![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)
